

A Technical Guide to Diethyl 1,4-Cyclohexanedicarboxylate: Nomenclature, Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Diethyl 1,4-cyclohexanedicarboxylate
Cat. No.:	B097560

[Get Quote](#)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **Diethyl 1,4-cyclohexanedicarboxylate**, a versatile diester compound. It delves into the intricacies of its chemical identity according to IUPAC standards, explores its physicochemical properties, details a standard synthesis protocol, and discusses its applications, particularly within the realms of chemical synthesis and materials science.

Section 1: Chemical Identity and IUPAC Nomenclature

The formal name assigned to a chemical compound is critical for unambiguous identification in research, regulatory submissions, and patent literature. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for this purpose.

The IUPAC name for the compound is diethyl cyclohexane-1,4-dicarboxylate.^[1] Let's deconstruct this name to understand its structural implications:

- cyclohexane: This is the parent structure, indicating a six-membered ring of carbon atoms with only single bonds.^{[2][3][4]}

- 1,4-dicarboxylate: This signifies the presence of two carboxylate functional groups (-COO^- , in ester form) attached to the cyclohexane ring. The numbers "1,4-" specify that these groups are located on the first and fourth carbon atoms of the ring, placing them in a para position relative to each other.[2][3]
- diethyl: This prefix identifies the two ethyl groups ($\text{-CH}_2\text{CH}_3$) that form the ester linkages with the carboxylate functions.[1]

Stereoisomerism: Cis and Trans Configurations

A crucial aspect of the stereochemistry of **diethyl 1,4-cyclohexanedicarboxylate** is the existence of cis and trans isomers. This isomerism arises from the relative orientation of the two diethyl carboxylate substituents on the cyclohexane ring.

- Cis Isomer: Both substituent groups are on the same face of the cyclohexane ring.
- Trans Isomer: The substituent groups are on opposite faces of the ring.

These geometric differences result in distinct physical properties, such as different melting points for the parent dicarboxylic acids and the corresponding diesters.[5] The specific isomer used can significantly influence the outcome of a chemical reaction or the properties of a resulting polymer.[6] Commercially available **diethyl 1,4-cyclohexanedicarboxylate** is often sold as a mixture of these isomers.[1][7]

Caption: Relationship between cis and trans isomers.

Section 2: Physicochemical Properties

Understanding the physical and chemical properties of a compound is fundamental for its application in experimental design, process development, and safety assessments. The properties of **diethyl 1,4-cyclohexanedicarboxylate** (mixture of isomers, unless specified) are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₂₀ O ₄	[1][7][8]
Molecular Weight	228.28 g/mol	[1][7][8]
Appearance	Colorless liquid that may crystallize	[7]
Boiling Point	285 - 286 °C	[7]
Density	~1.049 g/cm ³	[7]
Refractive Index (n ₂₀ /D)	1.450 - 1.454	[7]
Solubility	Soluble in organic solvents like ethanol	[7][8]

Section 3: Synthesis and Purification

Diethyl 1,4-cyclohexanedicarboxylate is typically synthesized through one of two primary industrial routes: the Fischer esterification of 1,4-cyclohexanedicarboxylic acid or, more commonly, the catalytic hydrogenation of diethyl terephthalate. Another method involves the hydrodehydration of diethyl succinyl succinate.[9]

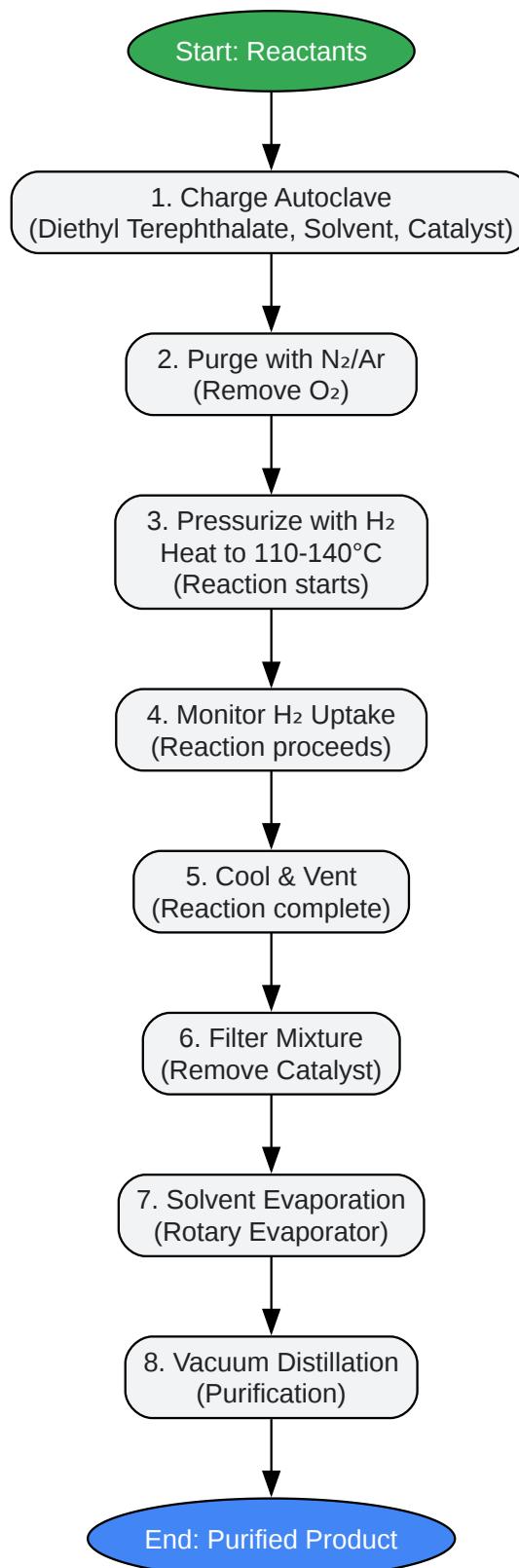
Synthesis via Hydrogenation of Diethyl Terephthalate

This method is advantageous as it starts from a readily available aromatic precursor. The process involves the reduction of the aromatic ring of diethyl terephthalate to a cyclohexane ring.

Reaction: Diethyl terephthalate + 3H₂ → **Diethyl 1,4-cyclohexanedicarboxylate**

Catalyst: A noble metal catalyst, such as Palladium (Pd), Ruthenium (Ru), or Rhodium (Rh) on a support like alumina or carbon, is typically employed.[9][10][11]

Experimental Protocol: Hydrogenation


The following is a generalized protocol based on established procedures for aromatic ring hydrogenation.[10][12]

Materials:

- Diethyl terephthalate
- Ethanol (or other suitable solvent)
- Hydrogenation catalyst (e.g., 5% Ru on Carbon)
- High-pressure autoclave reactor
- Filtration apparatus
- Rotary evaporator

Procedure:

- **Reactor Charging:** Charge the high-pressure autoclave with diethyl terephthalate, the solvent (ethanol), and the ruthenium-on-carbon catalyst. A solvent is used to facilitate mixing and heat transfer.
- **Inerting:** Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen, which can be a safety hazard and can poison the catalyst.
- **Pressurization & Heating:** Pressurize the reactor with hydrogen gas to the target pressure (e.g., 500-1500 psig).[\[10\]](#) Begin stirring and heat the mixture to the reaction temperature (e.g., 110-140 °C).[\[10\]](#)
- **Reaction Monitoring:** The reaction is exothermic. Monitor the temperature and pressure. Hydrogen uptake will cease upon completion of the reaction.
- **Cooling and Depressurization:** Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen gas in a safe manner.
- **Product Isolation:** Open the reactor and filter the reaction mixture to remove the solid catalyst.
- **Purification:** Remove the solvent from the filtrate using a rotary evaporator. The resulting crude product can be further purified by vacuum distillation to yield the final high-purity

diethyl 1,4-cyclohexanedicarboxylate.[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **Diethyl 1,4-cyclohexanedicarboxylate**.

Section 4: Applications in Research and Development

Diethyl 1,4-cyclohexanedicarboxylate and its parent acid/alcohol derivatives are important chemical intermediates with broad applications.

- **Polymer Synthesis:** The compound's derivatives, 1,4-cyclohexanedicarboxylic acid (CHDA) and 1,4-cyclohexanediethanol (CHDM), are key monomers in the production of specialty polyesters like Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) and Poly(1,4-cyclohexanediethylene 1,4-cyclohexanedicarboxylate) (PCCD).[13][14][15] These polymers exhibit enhanced thermal stability, durability, and flexibility, making them valuable in the automotive and consumer goods industries.[7][14]
- **Pharmaceutical and Agrochemical Synthesis:** Its rigid cyclohexane core makes it a useful building block for introducing specific conformational constraints into complex organic molecules. This is a valuable strategy in drug discovery for optimizing the binding of a molecule to a biological target.[7][16] It serves as a starting material or intermediate in the synthesis of various biologically active compounds.[7]
- **Plasticizers:** Certain cyclohexanedicarboxylates are used as safe, non-phthalate plasticizers for PVC products, especially those intended for close human contact like medical devices and toys.
- **Fragrance and Consumer Products:** The diester is used as a fragrance ingredient in a variety of consumer products, including automotive and household goods.[1]

Section 5: Analytical Characterization

Confirming the identity and purity of a synthesized compound is a cornerstone of scientific integrity. Standard analytical techniques are used for the characterization of **diethyl 1,4-cyclohexanedicarboxylate**.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H NMR and ^{13}C NMR spectroscopy are used to confirm the molecular structure. The ^1H NMR spectrum would show characteristic

signals for the ethyl groups (a triplet and a quartet) and complex multiplets for the cyclohexane ring protons. The ^{13}C NMR would show distinct peaks for the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the cyclohexane ring.[17][18][19]

- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. A strong absorption band around 1730 cm^{-1} is characteristic of the $\text{C}=\text{O}$ (carbonyl) stretch of the ester group.[19][20]
- Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule, confirming the molecular formula.[1][19][20]

Section 6: Safety and Handling

As with any chemical, proper safety protocols must be followed when handling **diethyl 1,4-cyclohexanedicarboxylate**.

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[21][22]
- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[21][22][23] Avoid contact with skin and eyes.[21] Wash hands thoroughly after handling.[21][22]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from oxidizing agents and sources of ignition.[21][23]
- Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[22]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diethyl 1,4-cyclohexanedicarboxylate | C12H20O4 | CID 254555 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Alkanes & Cycloalkanes [www2.chemistry.msu.edu]
- 3. IUPAC Nomenclature Rules for Cycloalkanes | QUÍMICA ORGÁNICA
[quimicaorganica.net]
- 4. fiveable.me [fiveable.me]
- 5. Dimethyl 1,4-cyclohexanedicarboxylate | C10H16O4 | CID 7198 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. scent.vn [scent.vn]
- 9. CN104276953A - Method for preparing dialkyl 1,4-cyclohexanedicarboxylate - Google Patents [patents.google.com]
- 10. US3027398A - Process for preparing dimethyl 1, 4-cyclohexanedicarboxylate - Google Patents [patents.google.com]
- 11. Diethyl 2,5-Dihydroxycyclohexane-1,4-dicarboxylate|CAS 6966-80-9 [benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. US6828410B2 - Method for preparing poly(cyclohexane-1,4-dicarboxylate)s from cyclohexane-1,4-dicarboxylic acid, and composition - Google Patents [patents.google.com]
- 16. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. beilstein-journals.org [beilstein-journals.org]
- 18. DIMETHYL TRANS-1,4-CYCLOHEXANEDICARBOXYLATE(3399-22-2) 1H NMR spectrum [chemicalbook.com]
- 19. researchgate.net [researchgate.net]
- 20. 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-diethyl ester | C12H16O6 | CID 95310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. spectrumchemical.com [spectrumchemical.com]
- 22. fishersci.com [fishersci.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [A Technical Guide to Diethyl 1,4-Cyclohexanedicarboxylate: Nomenclature, Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b097560#iupac-name-for-diethyl-1-4-cyclohexanedicarboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com